

early studies on *Atractylis gummifera* toxicity

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Compound of Interest

Compound Name: *Gummiferin*

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An In-depth Technical Guide on the Early Studies of *Atractylis gummifera* Toxicity

Introduction

Atractylis gummifera, a thistle-like plant belonging to the Asteraceae family, is found throughout the Mediterranean region, particularly in North Africa and Southern Europe.[1] Historically, it has been used in traditional medicine for its purported diuretic, antipyretic, and emetic properties.[2] However, the plant is notoriously toxic, and cases of severe and often fatal poisonings have been documented since the mid-nineteenth century.[3] Accidental ingestion is common, especially among children, due to its resemblance to edible thistles or the use of its sweet root secretions as a chewing gum.[3][4] Early scientific investigations were driven by the frequent and severe clinical cases, which prompted researchers to identify the toxic principles, elucidate their mechanisms of action, and characterize the pathophysiology of intoxication. This guide provides a technical overview of these foundational studies, focusing on the core toxicological findings, experimental methodologies, and the initial understanding of the plant's potent toxicity.

Toxic Principles: Atractyloside and Carboxyatractyloside

Early research successfully isolated the primary toxic compounds from *A. gummifera*. These were identified as two closely related diterpenoid glycosides: atractyloside (ATR) and carboxyatractyloside (CATR). CATR, also historically referred to as **gummiferin**, is the 4-carboxylated precursor of ATR and is considered more toxic. These toxins are present

throughout the plant, but the rhizome (root) is considered the most toxic part. Tissues with high metabolic rates, such as the liver and kidneys, are the primary targets of these compounds.

Core Mechanism of Toxicity: Inhibition of Mitochondrial Respiration

The toxicity of ATR and CATR stems from their potent and specific inhibition of a critical mitochondrial protein: the Adenine Nucleotide Translocator (ANT). The ANT is an integral protein of the inner mitochondrial membrane responsible for the vital exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) from the mitochondrial matrix.

This mechanism, elucidated in early biochemical studies, is as follows:

- **Binding to ANT:** ATR and CATR bind with high affinity to the ANT protein.
- **Inhibition of Translocation:** This binding physically blocks the transporter, halting the antiport of ADP and ATP.
- **Cessation of Oxidative Phosphorylation:** The lack of ADP in the mitochondrial matrix starves the F1Fo-ATP synthase of its substrate, bringing oxidative phosphorylation to a standstill.
- **Energy Depletion and Cell Death:** The cell is deprived of its primary energy source, ATP, leading to a rapid failure of energy-dependent processes, cellular dysfunction, and ultimately, necrotic cell death.

The plant's toxins were also found to interact with detoxification systems in the liver, with some early work suggesting an inhibition of cytochrome P450.

Mechanism of *Atractylis gummifera* Toxicity

Early Experimental Toxicology

Early toxicological research relied on animal models to quantify the lethality of *A. gummifera* and to observe its pathological effects. These studies were crucial in establishing the dose-dependent nature of the toxicity and identifying the target organs.

Experimental Protocols

While methodologies varied, a general workflow can be synthesized from early reports. The primary focus was on preparing various forms of the plant's rhizome for administration to animal models, typically Wistar rats.

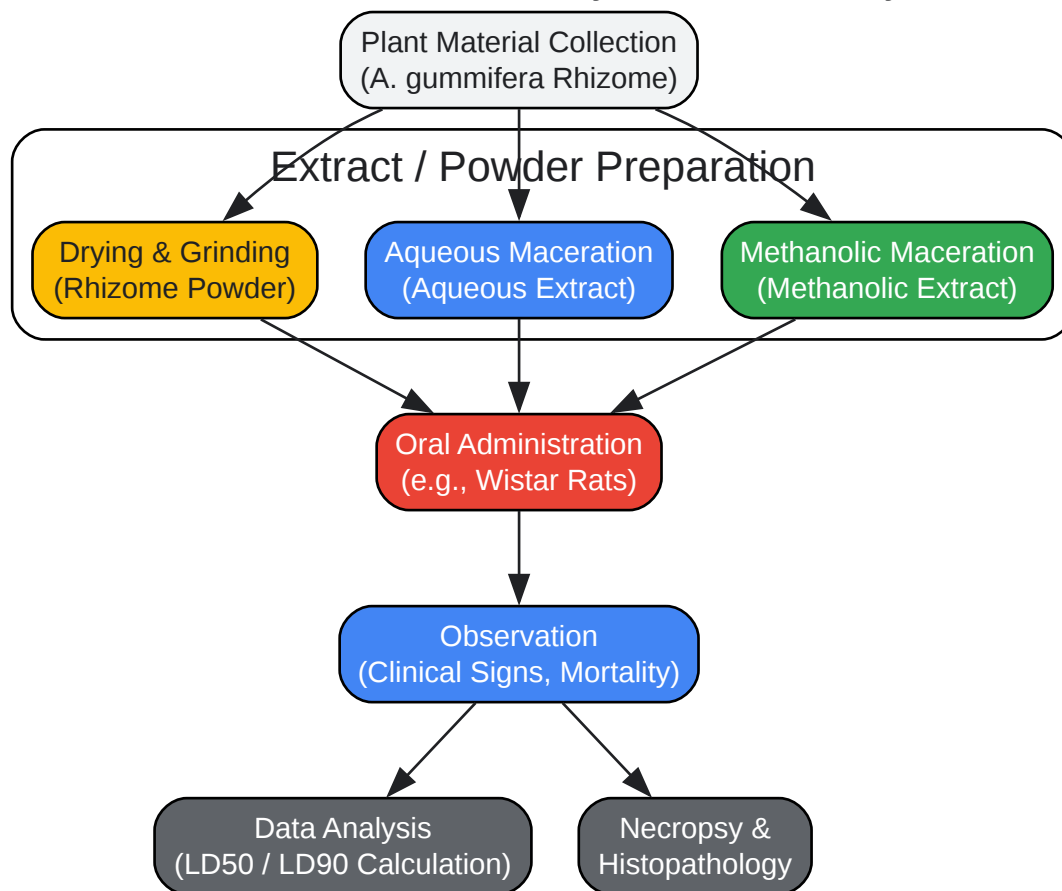
Plant Material Preparation:

- **Aqueous Extraction:** A common early method involved creating an aqueous extract. For example, fresh or dried rhizome slices were immersed in distilled water and agitated for several hours at room temperature. The resulting solution was then administered.
- **Methanolic Extraction:** Organic solvents were also used. Dried and powdered rhizome was subjected to maceration in methanol, followed by filtration and evaporation to yield a crude methanolic extract.
- **Powdered Rhizome:** In some studies, the dried rhizome was simply ground into a fine powder and mixed with bait for oral administration.

Animal Studies (Acute Toxicity):

- **Animal Model:** Wistar rats were a common choice for these studies.
- **Administration:** The primary route of administration in early studies was oral gavage. Other studies have noted that the lethal dose varies with intraperitoneal or intravenous administration as well.
- **Dosage:** Animals were typically divided into groups and administered graded doses of the extract or powder to determine the lethal dose (LD50/LD90).
- **Observation:** Following administration, animals were observed for clinical signs of toxicity, such as reduced movement, tremors, respiratory distress, and mortality over a period of hours to days.
- **Pathology:** Dead animals underwent necropsy, and organs such as the liver, kidneys, lungs, and intestines were collected for gross and histopathological examination.

Generalized Workflow for Early In Vivo Toxicity Studies

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Generalized Workflow for Early In Vivo Toxicity Studies

Quantitative Toxicity Data

Early studies focused on determining the lethal dose of various preparations. The data clearly showed that the toxicity was significant and varied based on the preparation method. Drying the root, for instance, was found to substantially reduce its toxicity.

| Preparation | Animal Model | Route | LD50 (mg/kg BW) | LD90 (mg/kg BW) | Reference |
|------------------------------------|-------------------|-------|-----------------|-----------------|-----------|
| Aqueous Extract (Fresh Rhizome) | Wistar Rat | Oral | 1000 | Not Reported | |
| Aqueous Extract (Dried Rhizome) | Wistar Rat | Oral | 5000 | Not Reported | |
| Rhizome Powder (Dried) | Male Wistar Rat | Oral | 471 | 513 | |
| Rhizome Powder (Dried) | Female Wistar Rat | Oral | 471 | 513 | |
| Methanolic Extract (Dried Rhizome) | Male Wistar Rat | Oral | 575 | 776 | |
| Methanolic Extract (Dried Rhizome) | Female Wistar Rat | Oral | 676 | Not Reported | |
| Aqueous Extract (Dried Rhizome) | Male Wistar Rat | Oral | 646 | Not Reported | |
| Aqueous Extract (Dried Rhizome) | Female Wistar Rat | Oral | 708 | Not Reported | |

Pathological Findings

The clinical signs reported in early animal studies mirrored those seen in human poisonings, including headache, anxiety, vomiting, abdominal pain, and convulsions, often leading to liver

and renal failure. Histopathological examinations consistently revealed severe damage to the liver and kidneys.

- **Hepatotoxicity:** Liver biopsies and necropsies showed extensive hepatonecrosis (liver cell death), congestion, and hepatomegaly (enlarged liver).
- **Nephrotoxicity:** Kidney damage was characterized by acute tubular necrosis, particularly of the proximal tubules, and increased kidney volume.
- **Other Organs:** Pathological changes, including hemorrhage and congestion, were also observed in the lungs and small intestine.

Conclusion

The early toxicological studies of *Atractylis gummifera* were foundational in transforming the understanding of its poisoning from anecdotal case reports to a scientifically defined mechanism. Researchers successfully identified atractyloside and carboxyatractyloside as the causative agents and pinpointed their molecular target—the mitochondrial ADP/ATP translocator. Through systematic in vivo experiments, they quantified the plant's high lethality and characterized the severe hepato-renal damage it inflicts. This early body of work laid the critical groundwork for modern clinical diagnosis and continues to inform the development of potential therapeutic approaches for this potent phytotoxin.

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